N1-丁基-N2-(3-硝基苯基)乙二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

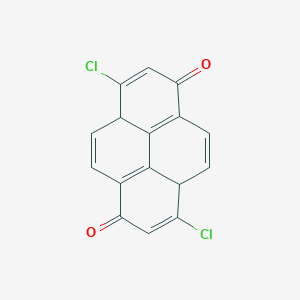

N-(3-nitrophenyl)ethanediamide, also known as m-Nitroacetanilide or N-(3-Nitrophenyl)acetamide, is a chemical compound with the formula C8H8N2O3 . It has a molecular weight of 180.1607 . Other names for this compound include Acetanilide, 3’-nitro-; m-Nitroacetanilide; N-Acetyl-m-nitroaniline; 3-Nitro-N-acetylaniline; 3’-Nitroacetanilide; 3-Nitroacetanilide; N-(3-Nitrophenyl)acetic acid amide .

Synthesis Analysis

The synthesis of N-(3-nitrophenyl)ethanediamide has been reported in several studies . For instance, an optically transparent nonlinear single crystal of N-(3-Nitrophenyl) Acetamide (3NAA) has been grown by adopting a slow evaporation solution growth technique at room temperature . Another study reported the synthesis and characterization of N-(3-nitrophenyl)cinnamamide by various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of N-(3-nitrophenyl)ethanediamide has been determined by single-crystal X-ray diffraction analysis . The compound crystallizes in the monoclinic space group P21/n with unit cell dimensions: a = 6.7810 (5) Å, b = 23.0913 (15) Å, c = 8.2079 (5) Å, V = 1282.76 (15) Å3, Z = 4 .Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-nitrophenyl)ethanediamide have been evaluated using the NIST ThermoData Engine software package . The properties include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature and pressure, enthalpy of phase transition, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure as a function of temperature, viscosity as a function of temperature and pressure, and thermal conductivity as a function of temperature and pressure .科学研究应用

1. 有机合成和化学反应

N-(3-硝基苯基)乙二酰胺及其衍生物因其反应性和在合成中的潜在应用而被广泛研究。例如,N1-烷基-N2-(4-硝基苯基)乙二酰胺在叔丁基异氰化物的存在下与炔酸酯反应,生成复杂的有机化合物(Yavari, Moradi, Nasiri, & Djahaniani, 2005)。类似地,N1-苄基-N2-(4-硝基苯基)乙二酰胺与二烷基乙炔二羧酸酯或烷基丙炔酸酯在三苯基膦存在下进行区域选择性反应,产生各种有机化合物(Yavari, Moradi, Nasiri, & Djahaniani, 2005)。

2. 生物学研究中的光敏化合物

某些 N-(3-硝基苯基)乙二酰胺衍生物,如 1-(2'-硝基苯基)乙二醇,用于光敏化合物的合成。这些化合物因其在光照下释放某些分子的能力而被用于生物学研究。例如,1-(2'-硝基苯基)乙二醇已被用于酯化脂肪酸以制备光敏脂肪酸前体(Jie, Xupei, Sreekumar, & Walker, 1997)。

3. 气体检测和传感器应用

N-(3-硝基苯基)乙二酰胺的衍生物,如四(4-硝基苯基)卟啉,已被用于开发光学传感器,用于检测有毒气体,如硫化氢 (H2S) 和乙二胺。由于其优异的可重复性、可逆性和选择性,这些传感器已显示出在工业应用中的潜力(Tuerdi, Kari, Yan, Nizamidin, & Yimit, 2017)。

4. 化学中的光敏螯合剂

光敏螯合剂,如 1-(2-硝基-4,5-二甲氧基苯基)-N,N,N',N'-四[(氧羰基)甲基]-1,2-乙二胺,与二价阳离子结合并在光照下释放它们。此特性在二价阳离子依赖过程的快速启动中特别有用,可提高各种实验中的时间分辨率(Kaplan & Ellis‐Davies, 1988)。

5. 材料科学中的合成和表征

N-(3-硝基苯基)乙二酰胺衍生物用于各种材料的合成和表征。例如,合成了相关的化合物 N,N'-双(2-氨基苯基)-1,2-乙二胺,并用它来创建一种新的稳定双正离子,该双正离子使用 X 射线结构分析进行了表征(Keypour, Azadbakht, Salehzadeh, Rudbari, & Adams, 2009)。

作用机制

Mode of Action

It is known that nitrophenyl compounds can undergo catalytic reduction . This process involves the reduction of the nitro group to an amino group, which could potentially interact with its targets . More detailed studies are required to fully understand the interaction of N-(3-nitrophenyl)ethanediamide with its targets and the resulting changes.

Biochemical Pathways

Nitrophenyl compounds are known to be involved in redox reactions , which are crucial for various biochemical processes The downstream effects of these reactions would depend on the specific targets and pathways involved

Result of Action

Nitrophenyl compounds are known to exhibit various biological activities, including antimicrobial properties . The specific effects of N-(3-nitrophenyl)ethanediamide would depend on its mode of action and the biochemical pathways it affects.

属性

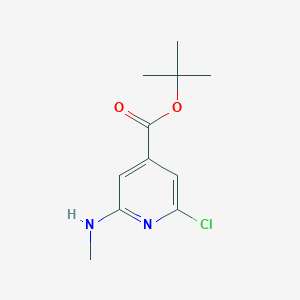

IUPAC Name |

N'-(3-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c9-7(12)8(13)10-5-2-1-3-6(4-5)11(14)15/h1-4H,(H2,9,12)(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIBMTOUMHBAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-3-{amino[4-(3-chlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B2722886.png)

![5-(2-fluorobenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2722887.png)

![N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2722889.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide](/img/structure/B2722891.png)

![N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)benzoyl]urea](/img/structure/B2722893.png)

![8-(butylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2722896.png)

![1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2722901.png)